3-methyl-1-propyl-1H-pyrazole
Overview
Description
3-methyl-1-propyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound, specifically, has a methyl group at the third position and a propyl group at the first position of the pyrazole ring. Pyrazoles are known for their versatility and have been extensively studied for their various biological and chemical properties .
Mechanism of Action
Target of Action
3-Methyl-1-propyl-1H-pyrazole is a derivative of the pyrazole family, a class of compounds known for their wide range of biological properties . Pyrazole derivatives have been found to exhibit significant medicinal properties, acting as antipsychotic, anti-inflammatory, analgesic, anti-obesity, and antidepressant agents . .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to various changes . For instance, a synthesized pyrazole derivative was found to cause cell death by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Biochemical Pathways
Pyrazoles are known to affect various biochemical pathways due to their broad range of pharmacological properties . They have been found to act as inhibitors of protein glycation . .
Result of Action
Pyrazole derivatives are known to have a wide range of biological effects, including anti-inflammatory, analgesic, and antidepressant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-propyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of 1,3-diketones with hydrazine derivatives. For instance, the reaction of 3-methyl-2,4-pentanedione with propylhydrazine under acidic conditions can yield the desired pyrazole . Another method involves the use of palladium-catalyzed coupling reactions, where terminal alkynes, hydrazine, carbon monoxide, and an aryl iodide are used as starting materials .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazoles depending on the reagents and conditions used .
Scientific Research Applications
3-methyl-1-propyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazole
- 3-methyl-1H-pyrazole-4-carbaldehyde
- 1-propyl-3,5-dimethyl-1H-pyrazole
Uniqueness
Compared to other similar compounds, 3-methyl-1-propyl-1H-pyrazole exhibits unique properties due to the presence of both methyl and propyl groups, which influence its chemical reactivity and biological activity. The specific substitution pattern on the pyrazole ring can lead to distinct interactions with biological targets and different pharmacokinetic properties .
Properties
IUPAC Name |
3-methyl-1-propylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-3-5-9-6-4-7(2)8-9/h4,6H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJIUWZNPQTHSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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